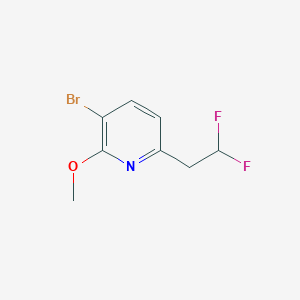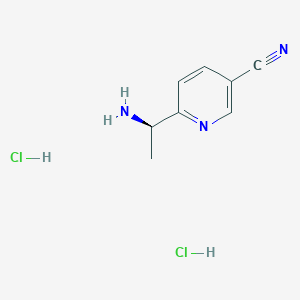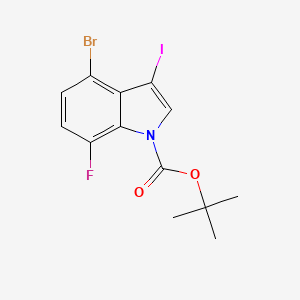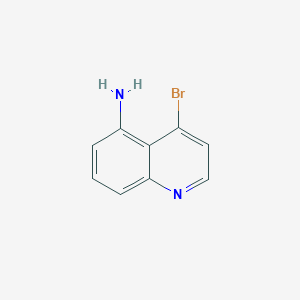
2-Fluoro-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with fluorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,4-dimethoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-fluoro-3,4-dimethoxybenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Fluoro-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-3,4-dimethoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including their metabolism and toxicity.
作用機序
The mechanism of action of 2-Fluoro-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong interactions, such as hydrogen bonds or van der Waals forces. The methoxy groups can also influence the compound’s lipophilicity and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-Fluoro-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Fluoro-3,4-dimethoxyaniline: Similar structure but with an amine group instead of an amide group.
3,4-Dimethoxybenzamide: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-3,4-dimethoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. The fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other fields.
特性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
2-fluoro-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12) |
InChIキー |
MDLVUCMJJKTIAK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)N)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
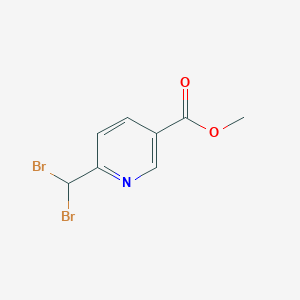
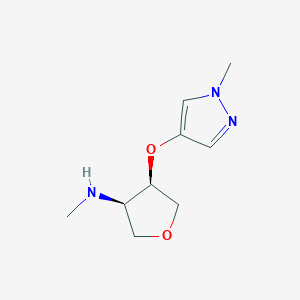
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
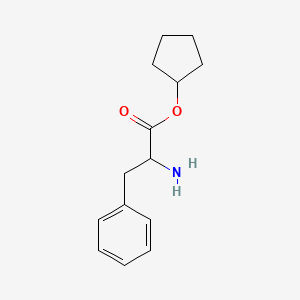

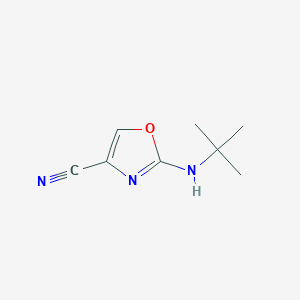
![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)
